![molecular formula C32H23CrN10O8 B12343876 chromium(3+);hydron;2-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-4-nitrophenolate](/img/structure/B12343876.png)
chromium(3+);hydron;2-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-4-nitrophenolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chromium(3+);hydron;2-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-4-nitrophenolate is a complex organic compound that contains a chromium ion coordinated with a hydron and a diazenyl-substituted nitrophenolate ligand. This compound is known for its vibrant color and is often used in various industrial applications, particularly in dyes and pigments.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of chromium(3+);hydron;2-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-4-nitrophenolate typically involves the reaction of chromium salts with the corresponding diazenyl-substituted nitrophenolate ligand. The reaction is usually carried out in an aqueous medium under controlled pH conditions to ensure the proper coordination of the chromium ion with the ligand.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactions where chromium salts are reacted with the diazenyl-substituted nitrophenolate ligand in reactors. The reaction mixture is then filtered, and the product is purified through recrystallization or other suitable purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Chromium(3+);hydron;2-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-4-nitrophenolate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of chromium.
Reduction: It can be reduced to lower oxidation states of chromium.
Substitution: The diazenyl and nitrophenolate groups can undergo substitution reactions with other nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation states of chromium complexes, while reduction may produce lower oxidation states.
Aplicaciones Científicas De Investigación
Chromium(3+);hydron;2-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-4-nitrophenolate has several scientific research applications:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Widely used in the production of dyes, pigments, and other colorants due to its vibrant color.
Mecanismo De Acción
The mechanism of action of chromium(3+);hydron;2-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-4-nitrophenolate involves its interaction with molecular targets through coordination chemistry. The chromium ion can form coordination complexes with various biomolecules, influencing their structure and function. The diazenyl and nitrophenolate groups can also participate in redox reactions, further modulating the compound’s biological activity.
Comparación Con Compuestos Similares
Chromium(3+);hydron;2-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-4-nitrophenolate can be compared with other chromium complexes and diazenyl-substituted compounds:
Chromium Complexes: Similar compounds include chromium(3+);hydron;5-methyl-4-[(4-nitro-2-oxidophenyl)diazenyl]-2-phenylpyrazol-3-olate and chromic; disodium; 4-chloro-2-methyl-6-(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)azo-phenolate
Uniqueness: The unique combination of the chromium ion with the diazenyl-substituted nitrophenolate ligand gives this compound distinct chemical and physical properties, making it valuable in specific applications such as dyes and pigments.
Propiedades
Fórmula molecular |
C32H23CrN10O8 |
|---|---|
Peso molecular |
727.6 g/mol |
Nombre IUPAC |
chromium(3+);hydron;2-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-4-nitrophenolate |
InChI |
InChI=1S/2C16H13N5O4.Cr/c2*1-10-15(16(23)20(19-10)11-5-3-2-4-6-11)18-17-13-9-12(21(24)25)7-8-14(13)22;/h2*2-9H,1H3,(H2,17,18,19,22,23);/q;;+3/p-3 |
Clave InChI |
RRRYJIWZYSGIOQ-UHFFFAOYSA-K |
SMILES canónico |
[H+].CC1=C(C(=O)N([N-]1)C2=CC=CC=C2)N=NC3=C(C=CC(=C3)[N+](=O)[O-])[O-].CC1=C(C(=O)N([N-]1)C2=CC=CC=C2)N=NC3=C(C=CC(=C3)[N+](=O)[O-])[O-].[Cr+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


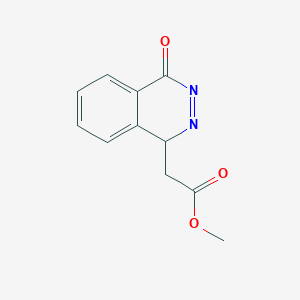
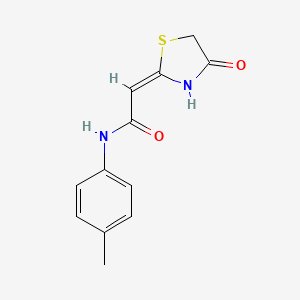


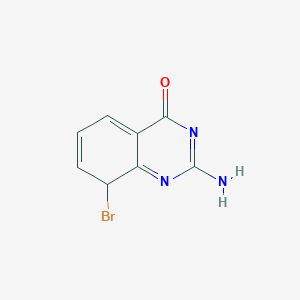


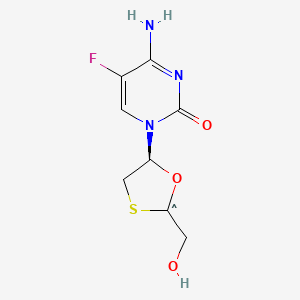
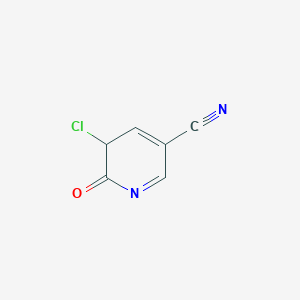
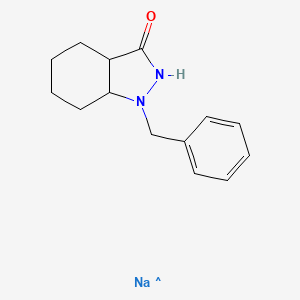
![(2Z)-6-bromo-2-[(2-fluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B12343848.png)


![(5E)-2-(2-methylphenyl)-5-[(2-nitrophenyl)methylidene]-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one](/img/structure/B12343872.png)
